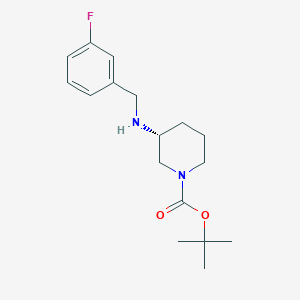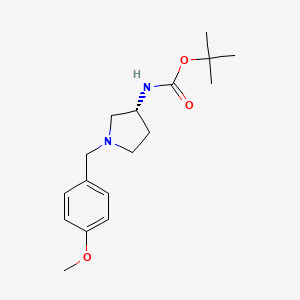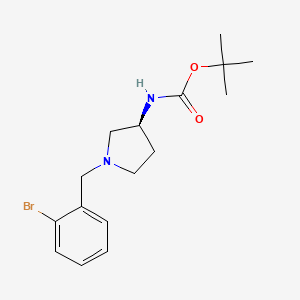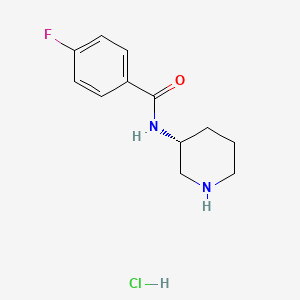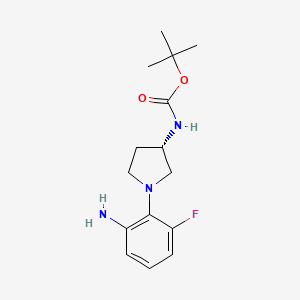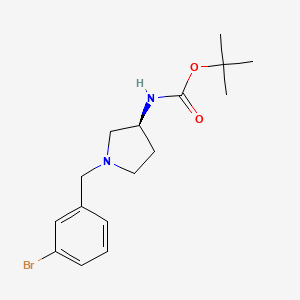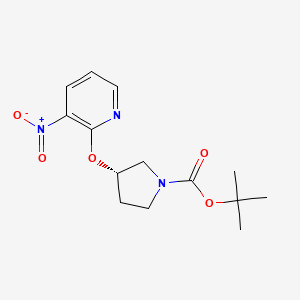![molecular formula C15H28N2O2 B3027382 tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate CAS No. 1286263-52-2](/img/structure/B3027382.png)
tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate
Descripción general
Descripción
“tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C15H28N2O2. It is related to the class of compounds known as carbamates .
Molecular Structure Analysis
The InChI code for “this compound” is InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-11-12-7-9-17(10-8-12)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,16,18) . This indicates the presence of a carbamate group attached to a tert-butyl group and a cyclobutylpiperidin-4-ylmethyl group.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
- Intermediate in Omisertinib Synthesis : Zhao et al. (2017) described the synthesis of a related compound, tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, as an important intermediate for biologically active compounds like omisertinib (AZD9291). They established a rapid synthesis method, achieving a total yield of 81% through steps like acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017).
Crystallography and Molecular Structure
- Isostructural Family of Compounds : Baillargeon et al. (2017) studied tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, which belong to an isostructural family of compounds. They examined how molecules in this family are linked via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Enantioselective Synthesis
- Intermediate for 2′-Deoxyribonucleotides Analogs : Ober et al. (2004) highlighted the importance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a critical intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. The study's focus was on the relative substitution pattern of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).
Hydrogen Bonding and Crystal Packing
- Interplay of Strong and Weak Hydrogen Bonds : Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. They analyzed the nature of interactions and hydrogen bonding in these compounds, observing how these interactions assemble molecules into a three-dimensional architecture (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Deprotection Reactions
- Mild Deprotection of tert-Butyl Carbamates : Li et al. (2006) discussed using aqueous phosphoric acid as an environmentally benign reagent for the deprotection of tert-butyl carbamates. The study emphasized the mildness of the reaction conditions and the good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).
Propiedades
IUPAC Name |
tert-butyl N-[(1-cyclobutylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-11-12-7-9-17(10-8-12)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJWUPNNILTLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136040 | |
| Record name | Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286263-52-2 | |
| Record name | Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


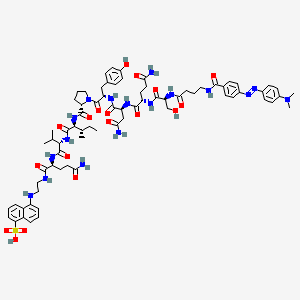

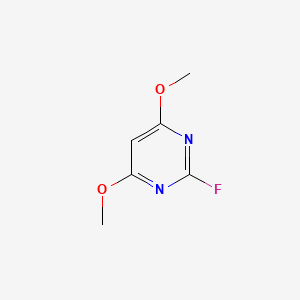
![1H-Imidazole-1-ethanol, 2-(4-bromo-2-fluorophenyl)-4-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B3027305.png)
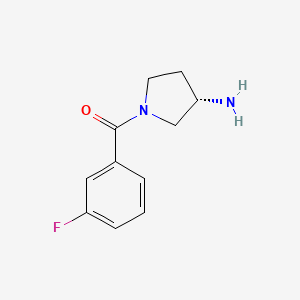
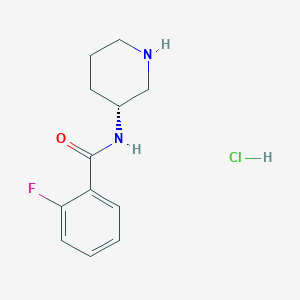
![(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate](/img/structure/B3027311.png)
